Actinomine
Description
The exact mass of the compound Actinomine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Actinomine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Actinomine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
23604-87-7 |
|---|---|
Molecular Formula |
C28H40N6O4 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-amino-1-N,9-N-bis[2-(diethylamino)ethyl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C28H40N6O4/c1-7-33(8-2)15-13-30-27(36)19-12-11-17(5)25-22(19)32-23-20(21(29)24(35)18(6)26(23)38-25)28(37)31-14-16-34(9-3)10-4/h11-12H,7-10,13-16,29H2,1-6H3,(H,30,36)(H,31,37) |
InChI Key |
KELVHZGFGBRPMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)NCCN(CC)CC)N)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)NCCN(CC)CC)N)C |
Other CAS No. |
23604-87-7 |
Synonyms |
actinomine |
Origin of Product |
United States |
Historical Context and Research Significance of Actinomine
Early Discoveries and Isolation of Actinomine
Actinomine is recognized as an analogue of actinomycin (B1170597) D, a compound derived from Streptomyces parvullus. ctdbase.orguah.es Early research into actinomycins, which have been studied for over 60 years for their antibacterial and anticancer properties, led to the isolation and characterization of various derivatives, including actinomine. researchgate.net These investigations aimed to understand the chemical structures and biological activities of these compounds. Actinomine is specifically described as an actinomycin analogue in which the cyclic pentapeptides found in actinomycin D have been replaced with N,N-diethylethylenediamine side chains. uah.es Studies involving actinomine, alongside other actinomycin variants, were conducted to elucidate the relationship between their chemical structures and their biological effects. researchgate.net
Evolution of Research Interest in Actinomine within Natural Products Chemistry
The research interest in actinomine has evolved within the broader field of natural products chemistry, particularly concerning compounds produced by actinomycetes. Actinomycetes are a significant source of bioactive secondary metabolites, including a large proportion of approved antibiotics. frontiersin.orgnih.govmdpi.comnih.gov The study of actinomycins, including actinomine, has been central to understanding how modifications to natural product structures affect their activity. researchgate.net Research involving actinomine has contributed to separating the structural elements responsible for the biological activity of actinomycins, providing crucial information for understanding their performance and planning new chemotherapeutics. researchgate.net The use of actinomine in comparative studies with actinomycin D and other analogues has helped to illuminate the role of different parts of the molecule, such as the peptide moieties, in their interaction with biological targets like DNA. uah.escolab.ws
Positioning of Actinomine in the Broader Context of Biologically Active Compounds
Actinomine is positioned within the broader context of biologically active compounds, particularly those that interact with DNA. Like actinomycin D, actinomine has been studied for its ability to interact with DNA, specifically through intercalation. annualreviews.orgresearchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA helix, which can interfere with essential cellular processes like transcription and replication. researchgate.netuah.es Research has shown that actinomine, similar to other intercalators like ethidium (B1194527) bromide and daunomycin, can influence the conformational state of nucleic acids, such as promoting a reverse Z to B transition or inhibiting the B to Z transition in polynucleotides and supercoiled DNA. annualreviews.org Studies comparing the binding of actinomine and actinomycin D to DNA have provided insights into the mechanisms of DNA-small molecule interactions and the sequence selectivity of these bindings. researchgate.netnih.govresearchgate.net While actinomycin D is known to bind with high affinity to GpC steps in DNA, studies involving actinomine and other analogues have explored alternative binding modes and the factors influencing binding specificity. uah.esresearchgate.net The study of actinomine contributes to the understanding of how different structural features of natural products influence their interaction with biological macromolecules, which is fundamental to drug discovery and chemical biology. wisc.edukobe-u.ac.jpunbc.cauri.eduresearchgate.net
Biosynthesis of Actinomine
Elucidation of Actinomine Biosynthetic Pathways
The elucidation of biosynthetic pathways typically involves identifying the genes and enzymes responsible for the synthesis of a compound and characterizing the step-by-step enzymatic reactions and the intermediates formed. Research into actinomycin (B1170597) biosynthesis has provided significant insights into these processes.
Identification of Key Biosynthetic Gene Clusters and Enzymes involved in Actinomine Production
The biosynthesis of actinomycins is governed by specific gene clusters found on the chromosome of producer organisms like Streptomyces chrysomallus and Streptomyces antibioticus. nih.govresearchgate.netnih.govdovepress.com In Streptomyces chrysomallus, a gene cluster spanning approximately 50 kb has been identified, containing 28 genes with biosynthetic functions. nih.govresearchgate.net This cluster is notable for its structure, consisting of two large inverted repeats flanking nonribosomal peptide synthetase (NRPS) genes. nih.gov These genes are organized into operons corresponding to functional sections of actinomycin biosynthesis, including peptide assembly, regulation, resistance, and the biosynthesis of the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.gov
Key enzymes involved in actinomycin biosynthesis include those for 4-MHA synthesis, such as pathway-specific isoforms of tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase. nih.gov Nonribosomal peptide synthetases (NRPSs) are crucial for assembling the peptide chains. researchgate.netnih.gov In S. costaricanus, genes like acnD, acnE, acnN1, acnN2, and acnN3 are responsible for assembling the pentapeptide chain, which is composed of amino acids like L-threonine, D-valine, L-proline, L-sarcosine, and methyl-valine. nih.gov An AurF-like oxygenase, ActI, has been identified as being responsible for the N-hydroxylation reaction in the biosynthesis of actinonin (B1664364), another natural product with a hydroxamate moiety, highlighting the role of oxygenases in modifying biosynthetic intermediates. nih.gov While specific gene clusters and enzymes solely dedicated to actinomine biosynthesis are less extensively documented compared to actinomycin D, it is expected that a similar gene cluster organization and a set of analogous enzymes, particularly those involved in chromophore synthesis and the incorporation of the N,N-diethylethylenediamine side chains, would be present in actinomine-producing strains.
Characterization of Enzymatic Steps and Intermediates in Actinomine Formation
The biosynthesis of actinomycin D involves the formation of the phenoxazinone chromophore and the assembly of the pentapeptide lactone side chains, followed by their condensation. The precursor for the chromophore is 4-MHA, which is derived from tryptophan. nih.govnih.gov The NRPS machinery then assembles the pentapeptide chains. researchgate.netnih.gov In S. costaricanus, the NRPSs generate a 4-MHA-pentapeptide semi-lactone, which subsequently undergoes dimerization to form actinomycin D. nih.gov An essential step in actinomycin biosynthesis is the dimerization of two 4-MHA-pentapeptide monomers. nih.gov The gene acnF in S. costaricanus is believed to be involved in this dimerization process. nih.gov
While the specific enzymatic steps leading to the incorporation of the N,N-diethylethylenediamine side chains in actinomine are not detailed in the provided search results, by analogy with actinomycin D biosynthesis, it would likely involve enzymes that activate and ligate this diamine moiety to the phenoxazinone chromophore precursor. Intermediates in actinomycin biosynthesis include 4-MHA and the 4-MHA-pentapeptide semi-lactone. nih.govnih.gov The formation of the phenoxazinone ring itself is a key step involving oxidative condensation.
Genetic and Metabolic Engineering Approaches for Actinomine Biosynthesis
Genetic and metabolic engineering offer strategies to enhance the production of natural products like actinomycins or to produce them in alternative hosts. nih.govencyclopedia.pubnih.govnih.gov
Strategies for Enhancing Actinomine Yields in Producer Organisms
Enhancing the yields of secondary metabolites in actinomycetes can involve several genetic engineering strategies. These include expressing multiple copies of the entire biosynthetic gene cluster or genes encoding rate-limiting factors. nih.govencyclopedia.pub Expression of activator genes or deletion of repressor genes within the cluster can also increase production. nih.govencyclopedia.pub Refactoring the gene cluster by modifying regulatory elements like promoters is another approach. nih.gov Optimizing the host organism itself, for example, by using genome-minimized strains or strains optimized for precursor supply, can also improve yields. nih.govencyclopedia.pub
Heterologous Expression Systems for Actinomine Production
Heterologous expression involves cloning biosynthetic gene clusters from their native host into a different host organism for production. nih.govactinobase.orgnih.govfrontiersin.orgmdpi.com This can be used to improve the production of known compounds or to activate silent gene clusters for the discovery of novel natural products. actinobase.orgnih.govmdpi.commdpi.com Common host strains for heterologous expression of actinomycete gene clusters include Streptomyces albus and engineered Streptomyces coelicolor strains (superhosts) that have had competing secondary metabolite gene clusters deleted. actinobase.org Introducing cloned gene clusters into a host strain can be achieved via intergeneric conjugation. actinobase.org Testing a range of growth conditions and media can help optimize production in heterologous hosts. actinobase.org While the direct heterologous expression of the actinomine biosynthetic gene cluster is not specifically mentioned, the principles and methods developed for actinomycin D and other actinomycete natural products are applicable.
Regulation of Actinomine Biosynthesis
The regulation of secondary metabolism in actinomycetes is complex and involves multiple levels of control. mdpi.comuniversiteitleiden.nlresearchgate.net This regulation ensures that the production of compounds like actinomycins is coordinated with the organism's growth and development, often triggered by environmental cues such as nutrient limitation. universiteitleiden.nl
Regulation can occur at the transcriptional and post-transcriptional levels. nih.gov Cluster-situated regulators (CSRs) directly control the transcription of genes within the biosynthetic gene cluster. researchgate.net Higher-level pleiotropic and global regulators can modulate the transcription of CSRs. researchgate.net Examples of regulatory mechanisms include glucose repression and the involvement of enzymes like phenoxazinone synthase (PHS) in Streptomyces antibioticus. nih.gov Autoregulatory molecules, such as gamma-butyrolactones, are also known to play a role in regulating antibiotic biosynthesis in Streptomyces. universiteitleiden.nl Feedback control by biosynthetic intermediates can also influence production. universiteitleiden.nl Understanding these regulatory networks is crucial for manipulating strains to improve actinomine yields. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Actinomine | 123066 |
| Actinomycin D | 6097 |
| 4-methyl-3-hydroxyanthranilic acid | 91753 |
| L-threonine | 6105 |
| D-valine | 145827 |
| L-proline | 145742 |
| L-sarcosine | 1097 |
| Methyl-valine | 643898 |
| Actininon | 6098 |
| Tryptophan | 6305 |
| Phenoxazinone | 10961 |
| N,N-diethylethylenediamine | 8014 |
| Glucose | 5793 |
Data Tables
Table 1: Genes and Functions in Streptomyces chrysomallus Actinomycin Biosynthetic Gene Cluster (Based on Actinomycin D)
| Gene Category | Examples of Genes/Functions |
| Biosynthetic Genes | Involved in 4-MHA synthesis, peptide assembly |
| NRPS Genes | acmA to acmD (in S. chrysomallus), acnD, acnE, acnN1, acnN2, acnN3 (in S. costaricanus) |
| Regulatory Genes | Involved in controlling gene expression (acnWU4RO in S. costaricanus) |
| Resistance Genes | Confer resistance to the antibiotic |
| Unknown/Other | Genes with roles yet to be fully elucidated |
Note: This table is based on findings related to the actinomycin D biosynthetic gene cluster, which serves as a model for understanding actinomine biosynthesis. nih.govresearchgate.netnih.gov
Table 2: Key Enzymes and Their Roles in Actinomycin Biosynthesis (Based on Actinomycin D)
| Enzyme Type | Role in Biosynthesis |
| Tryptophan dioxygenase | Involved in the synthesis of 4-MHA from tryptophan |
| Kynurenine formamidase | Involved in the synthesis of 4-MHA from tryptophan |
| Hydroxykynureninase | Involved in the synthesis of 4-MHA from tryptophan |
| Nonribosomal Peptide Synthetases (NRPSs) | Assemble the peptide chains |
| Phenoxazinone synthase (PHS) | Involved in the formation of the phenoxazinone chromophore |
| Oxygenases (e.g., ActI) | Can be involved in hydroxylation reactions (based on actinonin biosynthesis) |
| Enzymes for Dimerization | Involved in the condensation of peptide-chromophore units (e.g., acnF in S. costaricanus) |
Note: This table is based on enzymatic functions identified in the actinomycin D biosynthetic pathway, which are likely to have analogous counterparts in actinomine biosynthesis.
Chemical Synthesis and Structural Derivatization of Actinomine
Total Synthesis Strategies for Actinomine
While a complete total synthesis of actinomine itself is not extensively documented in publicly available literature, the synthetic strategies for closely related compounds, particularly those containing a phenoxazone core, provide a roadmap for its potential synthesis. The complexity of these molecules, often featuring intricate stereochemistry and peptide lactone rings, presents significant synthetic challenges.
The development of efficient and stereoselective routes is paramount in the synthesis of complex natural products like actinomine. For related compounds, key strategies often involve the stereoselective synthesis of amino acid components and the construction of the phenoxazone chromophore.
Key reactions in the synthesis of complex alkaloids with multiple stereocenters often include:
Asymmetric ketone allylation.
Anionic oxy-Cope rearrangement.
Lewis acid-promoted cyclization of an amine onto an α,β-unsaturated dimethyl ketal.
These methods allow for the precise control of stereochemistry, which is crucial for the biological activity of the final compound.
The total synthesis of actinomine-like molecules is fraught with challenges, including the construction of the sterically hindered phenoxazone core and the stereocontrolled formation of multiple chiral centers. The synthesis of complex alkaloids often involves overcoming hurdles such as five contiguous stereocenters and two quaternary carbon centers.
Advances in synthetic methodology have provided tools to tackle these challenges. For instance, a radical 5-exo-trig cyclization followed by a polar crossover has been instrumental in constructing cyclopentane (B165970) rings within complex scaffolds. Furthermore, the use of oxaziridines for oxidation can achieve excellent stereochemical control. Another significant advancement is the use of an aza-Cope-Mannich cascade reaction to generate the final complex ring systems in high yield.
Semi-Synthesis and Chemoenzymatic Approaches to Actinomine Analogues
Semi-synthetic and chemoenzymatic methods offer powerful alternatives to total synthesis for generating novel analogues of complex natural products. These approaches leverage the natural scaffold and introduce modifications through chemical or enzymatic means.
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions. This approach is particularly useful for generating analogues with high stereoselectivity and for performing transformations that are difficult to achieve with traditional chemical methods. For instance, enzymes can be used for site-selective chlorination or for the kinetic resolution of intermediates to yield enantiomerically pure compounds.
Semi-synthesis often involves the chemical modification of the natural product. For example, the diketone functionality of a natural product can be modified to introduce new heterocyclic moieties, such as a pyrimidinone ring, leading to analogues with altered biological profiles.
Derivatization and Structural Modification of Actinomine
The derivatization and structural modification of actinomine are crucial for structure-activity relationship (SAR) studies and for the development of targeted therapeutic agents. These modifications can be directed at various parts of the molecule, including the peptide side chains and the phenoxazone chromophore.
The design and synthesis of actinomine derivatives are often aimed at improving potency, selectivity, or pharmacokinetic properties. A common strategy involves replacing amino acids in the peptide moieties. For instance, analogues of the related compound Actinomycin (B1170597) D have been synthesized with replacements such as N-methylleucine for N-methylvaline, or D-threonine for D-valine. These modifications can impact DNA binding and biological activity.
Solid-phase synthesis has emerged as a highly efficient method for creating libraries of peptide-aryl-peptide conjugates modeled on natural actinomycins. This approach allows for the rapid generation of diverse analogues for screening.
The phenoxazone chromophore is a key structural feature of actinomine and related compounds, and its modification can significantly impact their biological activity. The enzymatic synthesis of the phenoxazone chromophore has been studied, providing insights into its biosynthesis that can inspire synthetic strategies.
Phenoxazine (B87303), as a chromophore, has interesting optical and electrochemical properties. Integrating this chromophore into larger molecules can lead to lower oxidation potentials and enhanced stability. Modifications to the phenoxazine core can alter these properties, which may in turn affect the molecule's interaction with biological targets. Strategies for modification could involve introducing substituents onto the aromatic rings or altering the electronic properties of the heterocyclic system.
Modifications of the Cyclic Pentapeptide Lactone Rings
The cyclic pentapeptide lactone rings are a key structural feature of actinomine and its derivatives, playing a crucial role in their biological activity. Researchers have explored various modifications to these rings to investigate structure-activity relationships and to develop analogs with improved therapeutic properties. These modifications primarily involve the substitution of amino acid residues within the pentapeptide backbone.
Studies have also investigated the impact of modifying the proline residue at the 3'-amino acid position. In a series of actinomycin analogs, proline was replaced with azetidine-2-carboxylic acid, pipecolic acid, or 4-ketoproline. These changes were found to significantly influence the DNA binding affinity and dissociation kinetics of the resulting compounds.
The table below summarizes key research findings on the modification of the cyclic pentapeptide lactone rings in actinomycin D, a compound structurally analogous to actinomine.
Research Findings on Modifications of Cyclic Pentapeptide Lactone Rings of Actinomycin D Analogs
| Modification | Synthetic Strategy | Observed Effects on Activity |
|---|---|---|
| Replacement of both N-methylvalines with N-methylleucine | Chemical synthesis of the modified peptide chains followed by cyclization. | Enhanced DNA binding. |
| Replacement of both sarcosines with N-[2-(methoxycarbonyl)ethyl]glycine | Introduction of the modified amino acid during peptide synthesis. | Weaker DNA binding compared to the parent compound. |
| Replacement of one or both D-valines with D-threonine | Incorporation of D-threonine in place of D-valine during peptide synthesis. | Reduced DNA binding affinity. |
| Replacement of proline with azetidine-2-carboxylic acid | Solid-phase peptide synthesis to incorporate the non-proteinogenic amino acid. | Altered DNA binding constants and dissociation kinetics. |
| Replacement of proline with pipecolic acid | Utilization of pipecolic acid during the synthesis of the pentapeptide chains. | Resulted in the weakest DNA binding analog in the series. |
These studies demonstrate that even subtle changes to the amino acid composition of the pentapeptide lactone rings can have a profound impact on the biological activity of actinomycin-type compounds. The insights gained from these modifications are crucial for the rational design of novel actinomine derivatives with tailored properties.
Synthesis of Actinomine Probes and Bioconjugates for Research Applications
While direct examples of actinomine-based probes and bioconjugates are not extensively documented in publicly available literature, the synthesis of such molecules is a logical extension of the derivatization strategies applied to the closely related and well-studied compound, 7-amino-actinomycin D (7-AAD). Actinomine, being the parent amine of actinomycin D, provides a reactive handle for the attachment of various molecular entities to create probes and bioconjugates for research purposes.
7-AAD itself is a widely utilized fluorescent probe in life sciences research. It is a fluorescent chemical with a strong affinity for DNA, which it intercalates in G-C rich regions. This property makes it an excellent marker for DNA in applications such as fluorescence microscopy and flow cytometry.
The synthesis of actinomine-based probes would likely follow similar principles to the utilization of 7-AAD. The amino group on the phenoxazone ring of actinomine can serve as a nucleophile for conjugation with various molecules, including:
Fluorophores: Attaching a fluorescent dye to actinomine would create a fluorescent probe. The choice of fluorophore would depend on the desired excitation and emission wavelengths for specific applications, such as multicolor flow cytometry. 7-AAD, for instance, can be excited by various laser lines (488 nm, 532 nm, and 561 nm) and has an emission maximum at 647 nm, making it compatible with other common fluorophores like FITC and PE.
Biotin: The synthesis of a biotinylated actinomine derivative would enable its use in affinity-based applications. Biotin's strong and specific interaction with avidin (B1170675) and streptavidin can be exploited for the detection and purification of DNA-actinomine complexes.
Antibodies and other targeting moieties: Conjugating actinomine to an antibody or another molecule with specific cellular or subcellular targeting capabilities could lead to the development of targeted probes. This approach is exemplified by the use of antibodies conjugated to various labels for targeted imaging and therapeutic applications.
The primary application of such actinomine probes would likely be in the study of cellular processes involving DNA. For example, 7-AAD is extensively used as a viability stain in flow cytometry. Because it cannot cross the intact membranes of live cells, it selectively stains dead or membrane-compromised cells, allowing for their quantification and exclusion from analysis. Similarly, actinomine-based probes could be developed for apoptosis detection, cell cycle analysis, and chromosome banding studies. The synthesis of N7-substituted 7-aminoactinomycin D analogs has been reported, demonstrating that modifications at this position can yield compounds with significant biological activity.
Molecular Mechanisms of Actinomine S Biological Actions
Interactions of Actinomine with Nucleic Acids
The core of Actinomine's biological activity lies in its high-affinity binding to DNA. This interaction is characterized by a specific mode of binding known as intercalation, where the planar aromatic ring system of the compound inserts itself between adjacent base pairs of the DNA double helix.
DNA Intercalation and Binding Specificity of Actinomine
Actinomycin (B1170597) D, a closely related compound frequently studied alongside or interchangeably with Actinomine in the context of DNA interactions, is a classic example of a DNA intercalator nih.govctdbase.org. It binds to DNA by inserting its phenoxazone ring into the DNA duplex nih.gov. This intercalation typically occurs at specific sequences, exhibiting a strong preference for GpC steps (a guanine (B1146940) followed by a cytosine on the same strand) nih.govctdbase.org. The specificity for GpC sequences is attributed to the formation of strong hydrogen bonds between the NH/C=O groups of the threonine residues in the cyclic pentapeptide chains of Actinomycin D and the N3/N2 sites of the adjacent guanine bases in the minor groove of the DNA nih.gov.
While the classic mechanism involves intercalation into double-stranded DNA, studies have also explored the interaction with single-stranded DNA. Research on Actinomycin D binding to single-stranded DNA suggests sequence specificity, with guanine-containing trinucleotide sequences like AGT, AGA, and TGT being favorable binding sites. The tetranucleotide sequence TAGT showed the highest affinity in one study. This interaction with single-stranded DNA has been proposed to involve a hemi-intercalation mode between purine (B94841) bases.
The binding affinity of Actinomine/Actinomycin D to DNA is high, contributing to its potent biological effects nih.govctdbase.org. The stability of the drug-DNA complex is a key factor in its mechanism of action.
Modulation of DNA Conformation by Actinomine (e.g., B-Z transition)
The intercalation of Actinomine/Actinomycin D into the DNA helix induces significant conformational changes. The insertion of the phenoxazone ring between base pairs causes local unwinding and distortion of the DNA duplex.
Studies have investigated the interaction of Actinomine and Actinomycin D with different DNA conformations, including the right-handed B-form and the left-handed Z-form. Research indicates that Actinomine and Actinomycin D can interact with Z-DNA. Notably, the cooperative binding of Actinomycin D or Actinomine to the left-handed forms of poly(dG-dC).poly(dG-dC) and poly(dG-m5dC).poly(dG-m5dC) has been shown to reverse the conformation of the helix at the binding site back to a right-handed form, even if adjacent regions remain in the Z-conformation. This suggests that while Actinomine/Actinomycin D prefers to bind to regions that can adopt a right-handed conformation, its binding can influence and potentially alter existing non-B DNA structures. The binding can also induce other conformational changes such as nucleotide flipping out, sharp bending, and a left-handed twist in specific sequences like CGG triplet repeats.
Effects on DNA Replication and Transcription by Actinomine
A major consequence of Actinomine/Actinomycin D binding to DNA is the inhibition of DNA replication and transcription. By intercalating into the DNA template, the drug physically obstructs the movement of polymerases along the DNA strand ctdbase.org.
In the case of transcription, the presence of intercalated Actinomine/Actinomycin D ahead of the transcription fork causes RNA polymerases to pause and effectively blocks transcription elongation. This inhibition is particularly potent for ribosomal RNA synthesis, which is known to be significantly more sensitive to Actinomycin D than messenger RNA synthesis. This differential sensitivity is thought to be related to the higher frequency of transcription and the dense packing of polymerase molecules on ribosomal DNA genes. The inhibition of RNA synthesis by Actinomycin D has been studied kinetically, revealing differences in mechanism compared to other inhibitors.
Actinomycin D also inhibits DNA replication, although often at higher concentrations than those required for transcription inhibition. The intercalation of the drug interferes with the progression of DNA polymerases along the template DNA, thereby blocking DNA synthesis nih.gov. Studies have shown that the presence of polyamines like spermine (B22157) can attenuate the inhibitory effects of Actinomycin D on both transcription and DNA replication by interfering with its DNA binding nih.gov. Conversely, depletion of intracellular polyamines can enhance the inhibition of transcription and DNA replication by Actinomycin D nih.gov.
Data from in vitro experiments illustrate the impact of spermine on Actinomycin D's inhibition of RNA and DNA polymerase activity:
| Spermine Concentration (mM) | Relative T7 RNA Polymerase Activity (vs control) | Relative E. coli DNA Polymerase I Activity (vs control) |
| 0 | Low Inhibition | Low Inhibition |
| 0.1 | Slightly Reduced Inhibition | - |
| 0.2 | Reduced Inhibition | - |
| 1 | - | Reduced Inhibition |
| 5 | - | Further Reduced Inhibition |
| 10 | Significantly Reduced Inhibition | Significantly Reduced Inhibition |
These findings highlight how cellular factors can modulate the degree of Actinomine/Actinomycin D's inhibitory effects on nucleic acid synthesis.
RNA Interactions and RNA Synthesis Inhibition
While Actinomine/Actinomycin D is primarily known for its DNA binding and subsequent inhibition of DNA-dependent RNA synthesis, its direct interactions with RNA molecules are less extensively documented as a primary mechanism of action compared to its DNA intercalation. The potent inhibition of RNA synthesis is a direct consequence of its high-affinity binding to the DNA template, preventing the RNA polymerase from transcribing the gene ctdbase.org.
The differential sensitivity of various RNA polymerases and types of RNA (e.g., ribosomal RNA being more sensitive than messenger RNA) to Actinomine/Actinomycin D highlights the complexity of the inhibition process, which is influenced by factors such as gene size and polymerase packing density on the DNA template. Although some compounds are known to inhibit RNA polymerases by preventing their interaction with the RNA substrate, the predominant mechanism for Actinomine/Actinomycin D's inhibition of RNA synthesis is through its physical presence on the DNA template.
Cellular and Subcellular Targets of Actinomine
Within the cell, the primary target of Actinomine/Actinomycin D is the DNA located in the nucleus and mitochondria. Its effects on DNA directly impact processes occurring in these organelles, particularly transcription and replication.
Enzyme Inhibition Profiles and Kinetics of Actinomine (e.g., Topoisomerases)
Beyond its direct physical block of polymerases, Actinomine/Actinomycin D also interacts with enzymes that manage DNA topology, such as topoisomerases. DNA topoisomerases are crucial enzymes that relieve torsional strain in DNA during processes like replication and transcription by cleaving and religating DNA strands.
While topoisomerases are key targets influenced by Actinomine/Actinomycin D, the primary mechanism of enzyme inhibition is indirect, resulting from the drug's DNA binding which then affects the ability of enzymes like polymerases and topoisomerases to interact with and process the DNA template.
Protein Binding and Modulation of Protein Function
Actinomine, like its related compound actinomycin D, has been studied for its ability to bind to biological molecules, including proteins. Actinomycin D is known to bind to DNA, but interactions with proteins, such as those involved in transcription and DNA repair, are also relevant to its mechanism of action. While direct detailed research findings specifically on actinomine's protein binding profile are less extensively documented compared to actinomycin D, the close structural relationship suggests potential for similar interactions. Studies on related compounds highlight the importance of understanding how small molecules can modulate the function of DNA-binding regulatory proteins. researchgate.net
Membrane Interactions and Permeability Changes induced by Actinomine
The interaction of small molecules with cellular membranes is a critical aspect of their biological activity, influencing cellular uptake and intracellular distribution. Studies on various compounds, including certain antibiotics and DNA-binding agents, have demonstrated their ability to interact with cell membranes and alter permeability. researchgate.netarizona.edu For instance, some molecules can facilitate their translocation across membranes, a property that can be influenced by their charge and structural characteristics. researchgate.net Changes in membrane permeability can also be associated with alterations in the expression and function of membrane transport proteins, such as organic cation transporters, which play a role in the cellular uptake of various substances. arizona.edu While specific data on actinomine's direct impact on membrane permeability is limited in the search results, the general principles of small molecule-membrane interactions and their influence on cellular entry and function are well-established in the context of related compounds and cellular processes.
Elucidation of Signaling Pathways Modulated by Actinomine
Actinomine's biological effects are likely mediated through the modulation of various intracellular signaling pathways. While comprehensive details specifically on actinomine's influence on signaling pathways are not extensively provided in the search results, related studies on compounds with similar biological activities offer insights into potential mechanisms. For example, platinum-based chemotherapeutics, which interact with DNA, are known to activate cellular pathways involved in DNA damage signaling, cell-cycle checkpoints, DNA repair, and cell death. researchgate.net Understanding how actinomine might intersect with these or other pathways is crucial for a complete picture of its cellular impact.
Induction of Apoptosis and Cell Cycle Arrest by Actinomine
Induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which cytotoxic compounds exert their effects. Actinomycin D, a related compound, is known to trigger cell death in various cell types and hinder bacterial growth. researchgate.net The mechanisms of action for such compounds, while extensively studied, can be cell line-dependent. researchgate.net These mechanisms often involve interfering with DNA function, leading to the inhibition of RNA and protein synthesis. researchgate.net Studies on other DNA-damaging agents also highlight the activation of cellular pathways that lead to cell-cycle arrest and apoptosis in response to DNA adduct formation. researchgate.net Given the potential for actinomine to interact with DNA or related cellular processes, it is plausible that it could induce similar effects on apoptosis and cell cycle progression.
Modulation of Gene Expression and Proteomic Profiles
Modulation of gene expression and alterations in proteomic profiles are downstream effects of many biologically active compounds, reflecting changes in cellular signaling and function. Compounds that interact with DNA or affect transcription and translation can significantly impact gene expression patterns. researchgate.net Analysis of proteomic profiles can reveal changes in protein abundance and modification, providing insights into the cellular pathways affected by a compound. researchgate.net While specific data on actinomine's effects on global gene expression or proteomic profiles were not detailed in the search results, studies on related compounds that interfere with DNA or RNA synthesis demonstrate the potential for such modulation. researchgate.net
Mechanisms of Resistance to Actinomine in Microorganisms and Cell Lines
The development of resistance is a significant challenge in the application of antimicrobial and cytotoxic agents. Mechanisms of resistance can involve reduced cellular uptake, increased efflux, enzymatic inactivation, or alterations in the target molecule or downstream pathways. Studies on antibiotic resistance in bacteria highlight various strategies employed by microorganisms to evade the effects of antimicrobial agents. researchgate.net Similarly, cancer cell lines can develop resistance to chemotherapeutic agents through diverse mechanisms, including those affecting drug transport, DNA repair, and cell survival pathways. researchgate.net While specific mechanisms of resistance to actinomine were not detailed in the provided search results, general principles of resistance observed with related compounds and in various biological systems would likely apply. Understanding these mechanisms is crucial for overcoming resistance and enhancing the efficacy of actinomine or related compounds. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization in Actinomine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Actinomine Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamic properties of molecules in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about molecular conformation, flexibility, and interactions. NMR is particularly valuable for studying the structural dynamics of biomolecules and their complexes with small molecules. bruker.comutoronto.canih.gov
In the context of actinomycin (B1170597) research, including compounds like Actinomine, NMR spectroscopy has been instrumental in elucidating the structural basis of their interaction with DNA. Studies on Actinomycin D (ActD), a closely related analog, have utilized high-resolution NMR techniques to determine the solution structure of ActD-DNA complexes and investigate binding constants. researchgate.net These studies have revealed how actinomycins stabilize DNA duplexes and can interfere with DNA structures. researchgate.net Actinomine itself has been included in kinetic studies examining the association of actinomycins with natural and synthetic DNA duplexes, indicating the applicability of NMR-based approaches to study its binding dynamics. researchgate.net By providing atomic-level resolution, NMR can unveil structural details and conformational dynamics that may be challenging to capture with other techniques. bruker.com
Mass Spectrometry (MS) for Metabolite Profiling and Adduct Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. In biological research, MS is widely used for metabolite profiling, identifying and quantifying the small molecules present in a biological sample (the metabolome). dbkgroup.orgsilantes.com It is also a key technique for identifying covalent modifications to biomolecules, known as adducts. frontiersin.orgnih.gov
The application of MS in Actinomine research would involve analyzing biological samples (e.g., cell extracts, tissue samples) to identify Actinomine and its potential metabolites. Tandem MS (MS/MS) can provide structural information by fragmenting ions and analyzing the resulting fragments, aiding in the identification of unknown metabolites. silantes.com Furthermore, MS can be used to detect and identify adducts formed between Actinomine or its metabolites and cellular components like proteins or DNA. frontiersin.orgnih.gov This is particularly relevant given the known interactions of actinomycins with DNA. Identifying such adducts can provide insights into the mechanisms of action and potential cellular targets of Actinomine. The process often involves LC-MS (Liquid Chromatography-Mass Spectrometry) to separate compounds before MS analysis, improving the ability to analyze complex biological mixtures. dbkgroup.orgsilantes.comnih.gov
X-ray Crystallography for Actinomine-Biomolecule Complex Structures
X-ray Crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays pass through a crystal, the arrangement of atoms within the molecule can be precisely determined. anton-paar.comutoronto.cacaltech.edu This technique is invaluable for obtaining high-resolution structures of biomolecules and their complexes with small molecules, providing detailed insights into binding interfaces and interactions. nanoimagingservices.comnih.gov
While specific high-resolution X-ray crystal structures of Actinomine-biomolecule complexes were not explicitly found in the immediate search results, X-ray crystallography has been successfully applied to determine the structures of complexes involving related compounds, such as Actinomycin D, bound to DNA. These studies have provided foundational knowledge about how actinomycins intercalate into the DNA double helix. The principles and methodologies used in determining these related complex structures are directly applicable to Actinomine. Obtaining a crystal structure of Actinomine in complex with its biological target, such as a specific DNA sequence or protein, would provide definitive information about the binding mode, interaction points, and conformational changes induced upon binding at atomic resolution. anton-paar.comutoronto.ca
Circular Dichroism (CD) and UV-Vis Spectroscopy for Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) spectroscopy are optical techniques used to study the electronic transitions of molecules and their conformational properties, respectively. UV-Vis spectroscopy measures the absorption of light in the UV and visible range and can be used to monitor binding events that cause changes in the electronic environment of the interacting molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is particularly sensitive to changes in the chiral environment of a molecule, such as the conformational changes of DNA or proteins upon ligand binding. researchgate.netescholarship.orgnih.govnih.gov
These techniques are widely used to study the interaction of small molecules, including drug compounds, with biomolecules like DNA and proteins. Changes in the UV-Vis absorption spectrum upon mixing Actinomine with a biomolecule can indicate binding. CD spectroscopy is particularly useful for studying the interaction of Actinomine with DNA, as DNA exhibits a characteristic CD spectrum that changes upon intercalation or other binding modes. researchgate.netmdpi.com Studies on actinocin (B1199408) derivatives and other DNA-interacting compounds have successfully employed UV-Vis and CD spectroscopy to characterize binding, determine binding constants, and understand the nature of the interaction, such as intercalation. researchgate.netmdpi.com These methods can provide valuable information about the stoichiometry and thermodynamics of Actinomine-biomolecule interactions and the resulting conformational changes.
Advanced Microscopy Techniques for Cellular Localization and Effects
Advanced microscopy techniques offer high spatial resolution imaging, enabling the visualization of molecules and cellular structures within living or fixed cells. Techniques such as Confocal Laser Scanning Microscopy (CLSM), Light-Sheet Fluorescence Microscopy (LSFM), Super-Resolution Localization Microscopy (SRLM), and others provide insights into the cellular uptake, distribution, and precise localization of compounds, as well as their effects on cellular morphology and processes. mdpi.comfrontiersin.orgnih.govnih.govepj-conferences.org
While specific studies detailing the cellular localization of Actinomine using these advanced microscopy methods were not found in the provided search results, these techniques are highly relevant for such investigations. By labeling Actinomine with a fluorescent tag, its distribution within cells and accumulation in specific organelles or cellular compartments can be visualized with high resolution. frontiersin.orgnih.govepj-conferences.org For instance, CLSM can provide optical sections of cells, allowing for 3D reconstruction of Actinomine distribution. SRLM can overcome the diffraction limit of light, providing super-resolution images of Actinomine localization at the nanoscale. mdpi.comepj-conferences.org LSFM allows for long-term imaging of live cells with minimal phototoxicity, which could be useful for observing the dynamic localization of Actinomine over time. frontiersin.orgnih.gov These microscopy approaches, often coupled with fluorescent probes targeting specific cellular structures, can reveal where Actinomine accumulates within the cell and how its presence affects cellular components, providing crucial context for its biological activity.
Computational and in Silico Approaches to Actinomine Research
Molecular Docking Studies of Actinomine and its Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is widely applied to study the interactions of small molecules like Actinomine with biological targets, such as DNA or proteins.
Studies have utilized molecular docking to investigate the binding modes of Actinomine and related actinomycins with DNA. Actinomine, as a simplified analog of Actinomycin (B1170597) D lacking the cyclic pentapeptide chains, has been used in computational studies of ligand-DNA interactions. nih.gov These studies aim to understand the basis of their sequence specificity and binding affinity. Docking studies have explored the interaction of Actinomine with left-handed forms of poly(dG-dC) DNA. ctdbase.org
Molecular docking has also been applied to study the interactions of other actinomycins, such as actinomycin X2 and actinomycin D, with potential drug targets. For instance, docking studies have been performed using sixteen anti-tuberculosis (anti-TB) drug target proteins to gain insight into the potential interaction modes of actinomycin X2 and actinomycin D. These studies predicted protein kinase PknB as a preferred target for both compounds, while KasA and pantothenate synthetase were identified as less preferred targets for actinomycin X2 and actinomycin D, respectively. Molecular docking has also been used to study the binding affinity of actinonin (B1664364) derivatives, a related class of compounds, with human mitochondrial peptide deformylase (HsPDF), identifying compounds with favorable docking scores.
Molecular Dynamics Simulations for Actinomine-Biomolecule Interactions
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. This technique provides insights into the dynamic behavior of molecular systems and can be used to validate the stability of complexes predicted by molecular docking.
MD simulations are valuable for studying the interactions of Actinomine and its analogs with DNA, providing a more dynamic picture compared to static docking poses. These simulations can help to understand how the binding of compounds like Actinomine affects DNA conformation and stability. The use of MD simulations in conjunction with quantum mechanical methods can even explore reactions involving bond breaking and formation, such as those between some drugs and DNA. nih.gov
MD simulations have been used to validate molecular docking results for related compounds. For example, molecular dynamics simulations were performed for actinomycin X2 and actinomycin D with their preferred target protein, PknB, and demonstrated that these compounds remained stable inside the binding region throughout the simulation period. Similarly, MD simulations of actinonin derivatives with HsPDF confirmed the stability of the studied complexes under physiological conditions, validating the molecular docking results. While direct MD simulation data specifically focused only on Actinomine in isolation is less prominent in the immediate search results, the application of this technique to closely related actinomycins and their interactions with DNA and protein targets highlights its relevance to Actinomine research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Actinomine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activity. This allows for the prediction of the activity of new or untested compounds and can guide the design of analogues with improved properties.
QSAR modeling has been applied to study the relationship between the structure of Actinomine and its analogues and their biological effects, particularly in the context of DNA interaction and its impact on processes like DNA replication. By analyzing the structural features of Actinomine and related compounds and correlating them with observed activities, QSAR models can identify key molecular descriptors that influence potency or specificity.
QSAR modeling has also been performed on derivatives of actinonin, a related compound class, to predict their anti-cancer inhibitor activity against HsPDF. These studies have shown good correlations between pIC50 activity and various molecular descriptors, indicating the utility of QSAR in understanding the structural requirements for activity within this compound class.
In Silico Prediction of Pharmacological Profiles
In silico methods can be used to predict various aspects of a compound's pharmacological profile, providing insights into potential biological activities and targets. These predictions are valuable in the early stages of research to prioritize compounds and guide further investigation.
Computational tools can predict the potential biological activities of compounds based on their chemical structure. Software like PASS (Prediction of Activity Spectra for Substances) analyzes structure-activity relationships from large databases to predict a wide range of biological effects. This can help in identifying potential therapeutic uses or off-target effects for Actinomine or its derivatives.
Biological Activities of Actinomine in Preclinical Models and in Vitro Systems
Antineoplastic Activities of Actinomine in Cancer Cell Lines
Actinomine has demonstrated antineoplastic activities in various cancer cell lines, highlighting its potential as an anticancer agent. Studies have explored its direct cytotoxic effects and its ability to act synergistically with other therapeutic agents.
Cytotoxicity and Selectivity in Diverse Cancer Cell Models
In vitro studies have shown that Actinomine can induce cytotoxicity in a range of cancer cell lines. For instance, actinonin (B1664364), a related compound, inhibited the growth of human leukemia cell lines NB4 and HL60, as well as AKR mouse leukemia cells, with IC50 values around 2-5 micrograms/ml in vitro. nih.gov This inhibitory effect was observed in both CD13-positive and CD13-negative cell lines, suggesting a mechanism of action not solely mediated by CD13/aminopeptidase N (APN) inhibition. nih.gov Cell cycle analysis indicated that actinonin induces a G1 arrest in HL60 and NB4 cells, and apoptosis was observed in a percentage of these cells. nih.gov
Evaluating the selectivity of a compound is crucial to determine its potential to target cancer cells while sparing normal, healthy cells. Selectivity index (SI) is often used for this purpose, calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line. researchgate.netresearchgate.net A higher SI value indicates greater selectivity towards cancer cells. researchgate.netresearchgate.net While the provided text specifically mentions the cytotoxicity of actinonin in cancer cell lines, it also notes that the inhibitory effect was seen in both CD13-positive and CD13-negative cell lines, which could imply a broader activity not limited to a specific cancer cell surface marker. nih.gov Research into other compounds demonstrates the importance of assessing cytotoxicity in both cancerous and non-cancerous cell lines to determine selectivity. researchgate.netnih.govplos.orgfrontiersin.org For example, some studies define compounds as selectively cytotoxic if the difference in IC50 between cancer and non-cancer cells is two times or more, or if the SI is greater than a certain threshold, such as 2 or 3. researchgate.netresearchgate.netnih.gov
Antimicrobial Spectrum and Potency of Actinomine
Actinomine, as a compound derived from Actinobacteria, belongs to a class of microorganisms known for producing a wide range of bioactive secondary metabolites, including antibiotics. nih.govnih.govnih.gov The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. wikipedia.org
Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
Actinomycetes, the source of Actinomine, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Gram-positive and Gram-negative bacteria differ in their cell wall structure, which affects their susceptibility to antimicrobial agents. eoscu.commdpi.com Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane. eoscu.com Studies on Actinomycetes isolates have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Vibrio harveyi. nih.gov The potency against different strains can vary. nih.gov While specific data on Actinomine's efficacy against individual bacterial strains is not detailed in the provided results, the broader context of Actinomycetes-derived compounds suggests potential activity against a range of bacterial pathogens. nih.govnih.govnih.govnih.gov
Antifungal and Antiviral Properties
Beyond antibacterial activity, compounds from Actinobacteria, and potentially Actinomine, may also possess antifungal and antiviral properties. nih.govnih.govbiomedres.us Research indicates that Actinobacteria produce metabolites with antifungal activities. nih.govnih.govbiomedres.usnih.gov Similarly, antiviral properties of Actinobacteria-derived compounds have been reported, with some acting through mechanisms such as stimulating the immune response or directly inhibiting viral processes. nih.govnih.govbiomedres.usmnba-journal.comfrontiersin.org While the provided information does not specify Actinomine's direct antifungal or antiviral spectrum and potency, the potential for such activities exists based on the properties of related compounds from its source.
Immunomodulatory Effects of Actinomine in Cellular and Animal Models
Immunomodulatory effects involve the regulation or modification of the immune system. researchgate.netnih.gov Studies on various compounds utilize both cellular and animal models to evaluate these effects. researchgate.netnih.govnih.govfrontiersin.orgmdpi.commdpi.com Cellular models, such as macrophage cell lines, and animal models, such as mice, are commonly used to assess the impact of a compound on immune responses. researchgate.netnih.govfrontiersin.org These models can help to understand how a compound might influence aspects of immunity, such as humoral antibody response, delayed type hypersensitivity, or the activity of immune cells like macrophages. researchgate.netnih.gov While the provided search results mention immunomodulatory activities in the context of other compounds and the general use of cellular and animal models for such studies, there is no specific information detailing the immunomodulatory effects of Actinomine itself. biomedres.usnih.govmnba-journal.comnih.govnih.gov
Based on the conducted search, specific information detailing the anti-inflammatory or neuroprotective activities of a chemical compound explicitly named "Actinomine" in preclinical models or in vitro systems was not found. The search results provided information on related compounds such as Dactinomycin (Actinomycin D) and Actinonin, as well as general research methodologies and findings regarding anti-inflammatory and neuroprotective effects of other substances, primarily plant extracts and novel antimicrobial candidates, in preclinical and in vitro settings.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for section 7.4 focusing solely on the chemical compound "Actinomine" and its other emerging biological activities (e.g., anti-inflammatory, neuroprotective) based on the available search results.
Structure Activity Relationships Sar and Pharmacophore Modeling of Actinomine
Identification of Key Structural Determinants for Actinomine's Biological Activities
The biological activity of actinomine and its analogues is intrinsically linked to two main structural components: the planar phenoxazone chromophore and the two cyclic pentapeptide lactone rings attached to it. nih.govresearchgate.net Modifications to either of these moieties have been shown to significantly impact the compound's function, allowing researchers to isolate the structural elements responsible for its biological effects. nih.gov
The Phenoxazone Chromophore: This planar ring system is a critical determinant for the primary biological activity of actinomycins. Modifications to this structure have been a major focus of synthetic efforts. Key positions on the phenoxazone ring where alterations have been studied include:
Position 2: Introduction of an amino group. nih.govresearchgate.net
Position 7: Introduction of a carbon atom. nih.govresearchgate.net
Positions 4, 6, and 8: Other various modifications. nih.govresearchgate.net
The Cyclic Pentapeptide Lactone Rings: These two rings are crucial for modulating the potency and target specificity of the molecule. The amino acid composition of these rings is a key variable. Research has extensively explored:
Replacement of Amino Acids: Substituting the natural amino acids within the pentapeptide rings has been a primary strategy for creating derivatives with altered biological profiles. nih.govresearchgate.net
Ring Opening: Synthesizing derivatives with open peptide lactone rings has also been investigated to understand the role of the cyclic structure in the molecule's activity. nih.govresearchgate.net
These systematic modifications have been instrumental in building a comprehensive understanding of the structural requirements for the biological activity of actinomycins, providing essential information for designing new chemotherapeutic agents. nih.gov
| Structural Component | Type of Modification | Impact on Biological Activity |
|---|---|---|
| Phenoxazone Chromophore | Substitution at positions 2, 4, 6, 7, 8 | Alters the core interaction with biological targets, influencing overall activity. |
| Cyclic Pentapeptide Rings | Replacement of constituent amino acids | Modulates potency, target specificity, and binding affinity. |
| Lactone Ring Structure | Synthesis of open-ring derivatives | Helps determine the importance of the cyclic conformation for activity. |
Correlation of Actinomine Structural Features with Specific Molecular Target Interactions
The structural features of actinomine are directly correlated with its mechanism of action, primarily its interaction with DNA. The molecule's unique architecture allows it to function as a DNA intercalator, a process that is highly dependent on specific structural components.
Phenoxazone Ring and DNA Intercalation: The flat aromatic phenoxazone chromophore is the intercalating moiety. It inserts itself between adjacent guanine-cytosine base pairs in DNA, leading to the inhibition of DNA-dependent RNA synthesis. researchgate.net The nature of substituents on this ring can influence the stability and kinetics of this interaction.
Peptide Rings and DNA Minor Groove Binding: The two cyclic pentapeptide side chains fold over the intercalated chromophore and fit snugly into the minor groove of the DNA double helix. This interaction provides specificity and stabilizes the drug-DNA complex. The amino acid sequence within these rings is critical for this binding.
For example, an analogue in which the D-valine residues are replaced by D-phenylalanine exhibits weaker binding to DNA compared to Actinomycin (B1170597) D, yet it shows stronger inhibition of RNA synthesis. researchgate.net
Conversely, the D-MeVal-AMD analogue demonstrates a DNA association constant more than double that of Actinomycin D, which correlates with a roughly 20-fold increase in RNA synthesis inhibitory activity. researchgate.net
Beyond DNA, actinomine analogues have been found to interact with other molecular targets. Studies have shown that natural analogues like Actinomycin D, C2, and VII can inhibit the binding of the Grb2 SH2 domain with a phosphopeptide derived from Shc. researchgate.net In a study of 13 synthetic analogues, it was discovered that the inhibitory activity depended on the substituents of the cyclic peptide groups, with two analogues containing a tyrosine (Tyr) residue being the most potent inhibitors. researchgate.net
| Structural Modification | Effect on Molecular Interaction | Resulting Biological Activity |
|---|---|---|
| Replacement of D-valine with D-phenylalanine | Weaker DNA binding | Stronger RNA synthesis inhibition |
| D-MeVal substitution | >2-fold greater DNA association constant | ~20-fold greater RNA synthesis inhibitory activity |
| Inclusion of Tyrosine (Tyr) residue in peptide rings | Potent inhibition of Grb2 SH2 domain binding | Potential for targeting protein-protein interactions |
Rational Design Principles for Actinomine Analogues with Tuned Potency or Selectivity
Principles for Analogue Design:
Modulating DNA Binding Affinity: As shown with analogues like D-MeVal-AMD, specific amino acid substitutions in the peptide rings can significantly increase the DNA association constant, leading to enhanced potency in inhibiting RNA synthesis. researchgate.net This principle can be used to fine-tune the strength of the drug-DNA interaction.
Altering Target Selectivity: The discovery that certain analogues inhibit protein-protein interactions (e.g., Grb2 SH2 domain) opens avenues for designing actinomycins that are not solely reliant on DNA intercalation. researchgate.net By modifying the peptide loops, it may be possible to shift the primary target away from DNA, potentially reducing genotoxicity while introducing novel mechanisms of action.
Pharmacophore Modeling for Novel Scaffolds: A pharmacophore model for actinomine would define the precise 3D spatial arrangement of key chemical features required for its biological activity. nih.govlongdom.org These features would likely include a planar aromatic system for intercalation, hydrogen bond donors and acceptors, and hydrophobic groups corresponding to the peptide side chains. longdom.org Such a model serves two primary purposes in rational design:
Virtual Screening: The pharmacophore can be used as a 3D query to search large chemical databases for structurally diverse molecules that match the essential features of actinomine but possess entirely different chemical backbones. frontiersin.org This can lead to the discovery of novel, potentially more 'drug-like' compounds.
Guiding Analogue Synthesis: The model can guide the modification of the existing actinomine scaffold by highlighting which structural elements are essential for activity and which can be altered to improve properties like selectivity or reduce toxicity. nih.gov
By combining established SAR data with computational tools like pharmacophore modeling, researchers can move beyond trial-and-error synthesis toward a more rational and efficient approach to designing next-generation actinomine analogues as effective chemotherapeutics. nih.gov
Lack of Sufficient Data on "Actinomine" Prevents Article Generation
Further targeted searches for "development of novel assays for Actinomine," "advanced imaging techniques in Actinomine research," and "high-throughput screening for Actinomine modulators" also failed to produce any relevant results. This indicates that "Actinomine" is likely not a subject of significant scientific investigation, or the name is not recognized in the mainstream scientific literature.
Without foundational information on the compound's biological impact, it is impossible to generate content for the specified sections, including:
Methodological Advances and Research Paradigms in Actinomine Studies
High-Throughput Screening Approaches for Actinomine Modulators
The absence of research findings, data tables, and detailed methodologies related to "Actinomine" makes it infeasible to create an article that is scientifically accurate, informative, and adheres to the professional and authoritative tone requested.
Therefore, the generation of the English article focusing solely on the chemical compound "Actinomine" as per the provided outline cannot be completed at this time due to the lack of available scientific information.
Future Directions and Unexplored Avenues in Actinomine Research
Identification of Novel Biological Targets and Pathways for Actinomine
Understanding the precise molecular targets and pathways influenced by Actinomine is a critical area for future research. While Actinomine is known to interact with DNA, particularly through intercalation, the full spectrum of its biological interactions remains to be elucidated. Research could focus on identifying novel proteins, enzymes, or other biomolecules that Actinomine binds to or modulates. This could involve high-throughput screening methods, affinity chromatography coupled with mass spectrometry, and other proteomic approaches to identify Actinomine-binding partners within cells or tissues. revespcardiol.org Furthermore, investigating the downstream effects of these interactions on cellular signaling pathways, gene expression, and metabolic processes is crucial. Techniques such as transcriptomics and metabolomics could reveal pathways that are significantly altered upon Actinomine exposure, pointing to previously uncharacterized mechanisms of action. mdpi.comresearchgate.net Identifying novel biological targets could uncover new therapeutic potentials for Actinomine or its derivatives, potentially beyond its historically studied applications.
Addressing Biosynthetic and Synthetic Bottlenecks for Sustainable Actinomine Supply
The sustainable supply of Actinomine for research and potential applications is dependent on efficient biosynthetic and synthetic methods. Actinomine is structurally related to actinomycin (B1170597) D, a compound produced by Streptomyces species. mdpi.com Research into the biosynthetic pathways of related compounds, such as actinomycin D, has identified gene clusters and enzymes involved in their production. mdpi.com Future research could focus on a deeper understanding of the specific biosynthetic pathway leading to Actinomine in its natural producers, if any are identified, or in genetically engineered organisms. This could involve genomic analysis of producer strains to identify relevant gene clusters, enzyme characterization, and metabolic engineering to enhance Actinomine yield. mdpi.com
Simultaneously, addressing bottlenecks in the chemical synthesis of Actinomine is essential. Complex natural products often present significant challenges in total synthesis, requiring multiple steps and potentially utilizing costly or difficult-to-obtain reagents. psu.edursc.org Future synthetic efforts could explore more efficient, convergent, or stereoselective routes to Actinomine. researchgate.net Advances in areas like C-H functionalization, organocatalysis, and flow chemistry could offer new strategies to streamline the synthesis and improve scalability. stanford.edu Overcoming these biosynthetic and synthetic challenges is vital for providing a reliable and affordable supply of Actinomine for extensive research and development.
Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
Integrating data from various 'omics' disciplines is a powerful approach to gain a holistic understanding of complex biological systems and the effects of compounds like Actinomine. frontlinegenomics.comnih.gov Future Actinomine research can greatly benefit from the integration of genomics, proteomics, and metabolomics data. mdpi.comresearchgate.netnih.gov
Genomics: Studying the genetic makeup of Actinomine-producing organisms can reveal the complete set of genes involved in its biosynthesis and regulation. mdpi.com In the context of studying Actinomine's effects on other organisms, genomic data can help identify genetic variations that influence sensitivity or resistance to the compound.
Proteomics: Analyzing the entire set of proteins in a cell or organism exposed to Actinomine can identify proteins whose expression levels or modifications are altered. revespcardiol.org This can provide direct evidence of protein targets and affected pathways.
Metabolomics: Examining the complete set of metabolites can reveal changes in cellular biochemistry in response to Actinomine. mdpi.comresearchgate.net This can highlight perturbed metabolic pathways and provide insights into the functional consequences of Actinomine's interactions.
Integrating these diverse datasets through bioinformatics and systems biology approaches can help construct comprehensive models of how Actinomine interacts with biological systems at multiple levels. frontlinegenomics.comcmbio.iorsc.org This integrated approach can lead to a more complete understanding of Actinomine's mechanisms of action, identify potential biomarkers of exposure or response, and uncover unforeseen biological roles.
Development of Actinomine as a Biochemical Tool or Research Probe
Actinomine's known interaction with DNA suggests its potential utility as a biochemical tool or research probe to study DNA structure and function. researchgate.netnih.gov Future research could focus on developing Actinomine derivatives or conjugates that are specifically designed for use as probes in various biological experiments.
For example, Actinomine could be modified with fluorescent tags or radioactive isotopes to track its distribution and binding in cells or in vivo. nih.govoicr.on.ca Such probes could be used to visualize DNA binding sites, study DNA dynamics, or investigate DNA repair mechanisms. nih.govmayo.edu Actinomine's ability to influence DNA conformation might also be exploited to develop tools for studying non-B DNA structures, which are increasingly recognized for their roles in biological processes and disease. nih.govsci-hub.st Furthermore, Actinomine or its modified forms could be immobilized on solid supports to create affinity matrices for isolating and studying proteins that interact with Actinomine or Actinomine-bound DNA. rsc.org Developing Actinomine as a biochemical tool could provide valuable reagents for fundamental research in molecular biology and genetics.
Q & A
How can I formulate a scientifically rigorous research question on Actinomine?
A strong research question should align with the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) . For Actinomine, specify independent variables (e.g., concentration, solvent system) and dependent variables (e.g., bioactivity, stability), and contextualize it within gaps in existing literature. Example: "How does pH variation (5.0–8.0) influence the stability of Actinomine in aqueous solutions, as measured by HPLC-UV degradation kinetics?" .
Q. What systematic approaches are recommended for conducting a literature review on Actinomine?
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "Actinomine biosynthesis," "structure-activity relationships," or "mechanistic studies."
- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and prioritize primary sources .
- Critically appraise studies using tools like AGREE II for methodological rigor, focusing on experimental reproducibility and sample sizes .
Advanced Research Questions
Q. What experimental design considerations are critical for studying Actinomine’s mechanisms of action?
- Variables : Control temperature, solvent purity, and enzymatic interference (if studying bioactivity). Include triplicate measurements and negative/positive controls.
- Replication : Follow protocols from primary literature and document deviations (e.g., "Adapted from Zhang et al. (2022), with modified incubation times to account for Actinomine’s photolability") .
- Resource allocation : Use Gantt charts to schedule tasks (e.g., synthesis, bioassays) and assign roles (e.g., NMR analysis to team member with spectroscopy expertise) .
Q. How should researchers resolve contradictions in Actinomine’s reported bioactivity data?
- Root-cause analysis : Compare methodologies (e.g., cell lines used, assay endpoints). For example, discrepancies in IC50 values may arise from differential cell permeability .
- Triangulation : Validate findings via orthogonal methods (e.g., corroborate cytotoxicity data with apoptosis markers and mitochondrial membrane potential assays) .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for variables like dosage ranges or solvent systems .
Q. What strategies ensure robust validation of Actinomine’s physicochemical properties?
- Reproducibility protocols : Replicate key experiments (e.g., solubility tests) across independent labs, using standardized buffers and equipment calibration .
- Cross-validation : Pair computational models (e.g., molecular dynamics simulations of Actinomine’s stability) with empirical data from DSC (Differential Scanning Calorimetry) .
- Open data : Share raw datasets (e.g., crystallography files) in repositories like Zenodo for peer verification .
Q. How can researchers optimize the presentation of Actinomine-related data in publications?
- Figures : Use color-coded graphs for dose-response curves and structural diagrams (≤3 key derivatives) .
- Tables : Summarize comparative bioactivity data with columns for assay type, results, and significance values (see example below).
| Assay Type | Actinomine Derivative | IC50 (μM) | p-value vs. Control |
|---|---|---|---|
| Cytotoxicity (MCF-7) | Actinomine-A | 12.3 | 0.003 |
| Antifungal (C. albicans) | Actinomine-B | 8.7 | 0.021 |
- Discussion section : Highlight methodological limitations (e.g., "In vitro results may not fully predict in vivo efficacy due to metabolic degradation") and propose validation steps .
Q. What ethical and compliance frameworks apply to Actinomine research involving biological samples?
- Human/animal studies : Obtain IRB/IACUC approvals and document informed consent procedures. Reference guidelines like the Declaration of Helsinki for clinical relevance .
- Data integrity : Use version-controlled lab notebooks (e.g., electronic platforms like LabArchives) and audit trails for raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
